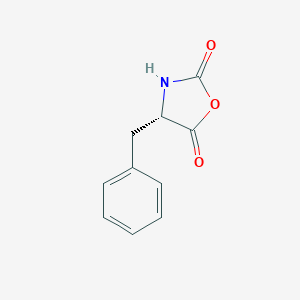

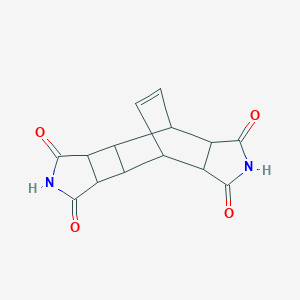

Benzenebismaleimide adduct

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Mitindomide se puede sintetizar a través de la reacción fotoquímica entre benceno y maleimida . La reacción implica irradiación a 25 °C durante 20 horas con una concentración de acetofenona de 0,16 mol por litro, lo que produce un fotoproducto de alto punto de fusión . Además, los derivados de formaldehído de mitindomide se pueden preparar haciendo reaccionar mitindomide con formaldehído y acetilando posteriormente el compuesto hidroximetil derivado .

Análisis De Reacciones Químicas

Mitindomide experimenta varios tipos de reacciones químicas:

Oxidación y reducción: Estas reacciones no se informan comúnmente para mitindomide.

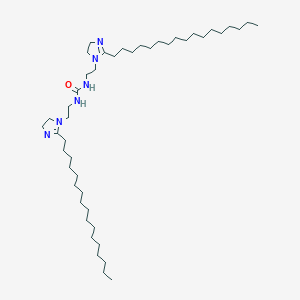

Sustitución: Mitindomide puede sufrir reacciones de Mannich con formaldehído y aminas secundarias para formar compuestos amídicos.

Los reactivos y condiciones comunes incluyen formaldehído, aminas secundarias, hidróxido de amonio y urea. Los principales productos formados incluyen derivados hidroximetil e imidas .

Aplicaciones Científicas De Investigación

Mitindomide tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar reacciones fotoquímicas y procesos de ciclación.

Medicina: Investigado por sus propiedades antitumorales y su posible uso en terapia contra el cáncer

Industria: Aplicaciones potenciales en la síntesis de otras moléculas bioactivas y derivados.

Mecanismo De Acción

Mitindomide ejerce sus efectos inhibiendo la actividad de decatenación de la topoisomerasa II del ADN . No induce la formación de complejos de escisión covalente topoisomerasa II-ADN, lo que indica que es un inhibidor de tipo complejo catalítico/no escindente . El compuesto se une al sitio de unión de la bisdioxopiperazina en la topoisomerasa II, impidiendo que la enzima realice su función en la replicación y reparación del ADN .

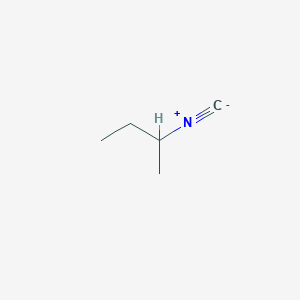

Comparación Con Compuestos Similares

Mitindomide es similar a otros compuestos de bisdioxopiperazina como el dexrazoxano . Ambos compuestos inhiben la topoisomerasa II y tienen propiedades antitumorales . mitindomide es más rígido y tiene anillos de imida altamente coplanares, lo que puede contribuir a sus propiedades de unión únicas . Otros compuestos similares incluyen propellanos que contienen una unidad de biciclo [2.2.2] octeno, que también exhiben actividad antitumoral .

Compuestos similares

Propiedades

Número CAS |

10403-51-7 |

|---|---|

Fórmula molecular |

C14H12N2O4 |

Peso molecular |

272.26 g/mol |

Nombre IUPAC |

(1R,2S,3R,7S,8R,9S,10S,14R)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20)/t3-,4+,5+,6-,7-,8+,9-,10+ |

Clave InChI |

DRCJGCOYHLTVNR-ZUIZSQJWSA-N |

SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

SMILES isomérico |

C1=C[C@H]2[C@@H]3[C@H]([C@@H]1[C@@H]4[C@H]2C(=O)NC4=O)[C@@H]5[C@H]3C(=O)NC5=O |

SMILES canónico |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O |

Vida útil |

Solution: A solution was prepared by dissolving 100 mg of drug in 3.0 mL of 0.25 N NaOH. This solution was diluted to 5.0 mL with water to give a final concentration of 20 mg/mL. At room temperature this solution shows 10% decomposition in 40 minutes and 50% decomposition in 5 hours (HPLC). |

Solubilidad |

p- dioxane slightly soluble (mg/mL) Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) |

Sinónimos |

3a,3b,4,4a,7a,8a,8b-octahydro-4,8-ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone mitindomide NSC 284356 NSC-284356 tricyclo(4.2.2.0(2,5))dec-9-ene-3,4,7,8-tetracarboxylic acid diimide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.